Cas no 1807030-10-9 (4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid)

4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid
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- インチ: 1S/C10H6BrF2NO2/c11-7-2-1-5(3-8(15)16)6(4-14)9(7)10(12)13/h1-2,10H,3H2,(H,15,16)
- InChIKey: KCUCMLHICPASTB-UHFFFAOYSA-N
- SMILES: BrC1C=CC(CC(=O)O)=C(C#N)C=1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 315
- トポロジー分子極性表面積: 61.1
- XLogP3: 2.4
4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013005841-1g |
4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid |
1807030-10-9 | 97% | 1g |
1,490.00 USD | 2021-05-31 |
4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acidに関する追加情報
4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic Acid: A Comprehensive Overview
The compound with CAS No. 1807030-10-9, commonly referred to as 4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom at the 4-position, a cyano group at the 2-position, and a difluoromethyl group at the 3-position of the phenyl ring, all attached to an acetic acid moiety. These structural features make it a valuable molecule for research and development in drug discovery, agrochemicals, and advanced materials.
4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid has been the subject of extensive research due to its intriguing chemical properties and biological activity. Recent studies have highlighted its potential as a lead compound in the development of novel therapeutics targeting various diseases, including cancer and inflammatory disorders. The bromine atom at the 4-position contributes to the molecule's stability and bioavailability, while the cyano group at the 2-position enhances its ability to interact with biological targets. The difluoromethyl group at the 3-position further modulates the compound's pharmacokinetic properties, making it an attractive candidate for drug design.
The synthesis of 4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid involves a series of multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Researchers have developed efficient methodologies to construct this compound, leveraging modern organic chemistry techniques such as Suzuki coupling, nucleophilic substitution, and acid-mediated cyclization. These advancements have not only improved the synthesis process but also opened new avenues for exploring its analogs with varying substituents.
From a chemical standpoint, 4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid exhibits remarkable stability under physiological conditions, which is crucial for its potential use in pharmaceutical applications. Its ability to resist metabolic degradation in vivo has been validated through preclinical studies, making it a promising candidate for further clinical evaluation. Additionally, the compound's solubility properties have been optimized through structural modifications, enhancing its suitability for formulation into various drug delivery systems.
Recent breakthroughs in computational chemistry have enabled researchers to predict the binding affinity of 4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid to key biological targets with unprecedented accuracy. Molecular docking studies have revealed that this compound has strong binding interactions with several enzymes and receptors implicated in diseases such as Alzheimer's disease and diabetes. These findings underscore its potential as a lead compound for developing next-generation therapeutics.
In terms of environmental impact, 4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid has been shown to degrade efficiently under aerobic conditions, reducing concerns about its persistence in ecosystems. Its biodegradation pathways have been extensively studied using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR), providing insights into its environmental fate and toxicity profile.
The versatility of 4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid extends beyond pharmaceutical applications. It has also found utility in agrochemicals, where it serves as an active ingredient in pesticides and herbicides due to its ability to disrupt key biochemical pathways in pests and weeds. Recent field trials have demonstrated its efficacy in controlling agricultural pests without adverse effects on non-target species.
In conclusion, 4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid is a multifaceted compound with immense potential across diverse industries. Its unique structure, coupled with cutting-edge research findings, positions it as a pivotal molecule in advancing scientific innovation. As research continues to uncover new applications and optimize its properties, this compound is poised to make significant contributions to the fields of medicine, agriculture, and materials science.
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